molecular formula C14H17ClO2 B1468464 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1226226-33-0

1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B1468464
CAS No.: 1226226-33-0
M. Wt: 252.73 g/mol
InChI Key: KSNNZQWIDBEZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H17ClO2 It is a derivative of cyclohexane carboxylic acid, where a 3-chlorophenylmethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexane carboxylic acid with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Carboxylate salts or esters.

    Reduction: Cyclohexylmethanol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain targets, leading to specific biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
  • 1-[(3-Bromophenyl)methyl]cyclohexane-1-carboxylic acid
  • 1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid

Uniqueness: 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for developing new molecules with specific activities.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c15-12-6-4-5-11(9-12)10-14(13(16)17)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNNZQWIDBEZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226226-33-0
Record name 1-[(3-chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.